3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide
Overview
Description
3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of both an aminosulfonyl group and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide is Dihydrofolate Reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .
Mode of Action
N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide interacts with DHFR, inhibiting its function . This interaction disrupts the conversion of DHF to THF, thereby affecting the synthesis of purine nucleotides and thymidine . This disruption can lead to the inhibition of DNA replication and cell growth, particularly in rapidly dividing cells .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is crucial for the synthesis of nucleotides and certain amino acids . By inhibiting DHFR, N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide prevents the formation of THF, a necessary cofactor in these biochemical pathways . This can lead to a decrease in DNA synthesis and cell growth, particularly in rapidly dividing cells .
Pharmacokinetics
Like other sulfonamides, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine
Result of Action
The result of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide’s action is the inhibition of cell growth and DNA synthesis, particularly in rapidly dividing cells . This can lead to the death of these cells, which may be beneficial in the treatment of conditions characterized by rapid cell division, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target . Additionally, individual patient factors, such as age, sex, genetic factors, and overall health status, can also influence the compound’s efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include maintaining a low temperature (0-5°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Reduction: Formation of N-[4-(aminosulfonyl)phenyl]-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(aminosulfonyl)phenyl]propanoic acid
- N-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide
- N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide .
Uniqueness
3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is unique due to the presence of both an aminosulfonyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2/c13-22(18,19)11-6-4-9(5-7-11)14-23(20,21)12-3-1-2-10(8-12)15(16)17/h1-8,14H,(H2,13,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIVIDNZHKQOCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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